molecular formula C8H5BrF4O B3104047 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene CAS No. 145767-77-7

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B3104047
CAS No.: 145767-77-7
M. Wt: 273.02 g/mol
InChI Key: JABZDRNTWUGLNA-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C8H5BrF4O . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a 2,2,2-trifluoroethoxy group .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 273.02 and a density of 1.71g/ml .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Intermediate for Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of complex organic molecules. For instance, it has been used in the generation of 1,2-didehydro-3- and -4-(trifluoromethoxy)benzenes, which are precursors for naphthalenes and other aromatic compounds through aryne chemistry (Schlosser & Castagnetti, 2001).

  • Versatile Intermediates : Its derivatives have been shown to act as versatile intermediates for accessing a variety of new organofluorine compounds, demonstrating the key role of (trifluoromethoxy)phenyllithiums in organic synthesis (Castagnetti & Schlosser, 2001).

Radiosynthesis Applications

  • Bifunctional Labelling Agents : In radiopharmaceutical sciences, derivatives of 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene have been utilized for the synthesis of bifunctional labelling agents, aiding in the development of novel imaging compounds for positron emission tomography (PET) (Namolingam et al., 2001).

Structural and Conformational Analysis

  • Conformational Studies : Research has also focused on the structural and conformational analysis of fluoro(trifluoromethoxy)benzene compounds to understand their geometric structure, contributing to knowledge on molecular designs and interactions in materials science (Shishkov et al., 2004).

Chemical Process Development

  • Synthetic Methodologies : The chemical has been pivotal in developing new synthetic methodologies, such as the regioselective fluorination of derivatives leading to valuable compounds for further chemical transformations (Zhao et al., 2016).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, and H319 . Precautionary measures include avoiding ingestion, skin contact, and eye contact .

Properties

IUPAC Name

4-bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-1-2-7(6(10)3-5)14-4-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABZDRNTWUGLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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